molecular formula C14H20BNO4 B1461598 Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 850689-27-9

Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B1461598
CAS RN: 850689-27-9
M. Wt: 277.13 g/mol
InChI Key: LXWQXFHXYBUCJX-UHFFFAOYSA-N
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Description

“Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a type of organic compound that contains borate and sulfonamide groups . It is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology .


Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using density functional theory (DFT). The comparison of the actual value with the value calculated by DFT shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

The compound can undergo various transformation processes due to its high stability, low toxicity, and high reactivity . It is used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.14 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, an analogous compound, has been synthesized using a three-step substitution reaction. Its structure was confirmed through various spectroscopic methods and X-ray diffraction. The molecular structures optimized by density functional theory (DFT) were consistent with the crystal structures determined by single-crystal X-ray diffraction, indicating the accuracy of DFT in predicting these structures (Huang et al., 2021).

Chemical and Physical Properties

  • The molecular electrostatic potential and frontier molecular orbitals of compounds like methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have been explored using DFT. Such studies reveal significant physicochemical properties of these compounds, which are vital for understanding their behavior in various chemical reactions and potential applications in materials science (Huang et al., 2021).

Application in Drug Development

  • In the realm of medicinal chemistry, similar compounds have been used as intermediates in the synthesis of potential drug candidates. The precise structural and chemical characterization of these intermediates is crucial for developing effective and safe pharmaceuticals (Wang & Franz, 2018).

Advanced Materials Research

  • These compounds have been used in the synthesis of advanced materials, such as in the creation of luminescent polymers and other novel materials with unique properties. This is indicative of their potential in materials science, particularly in the development of new photonic and electronic materials (Cheon et al., 2005).

Mechanism of Action

The compound can act as an enzyme inhibitor or specific ligand drug . It can also be used as a fluorescent probe to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H332, H335 .

Future Directions

The compound has potential applications in the construction of stimulus-responsive drug carriers due to its ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc . They can not only load anti-cancer drugs, but also deliver insulin and genes .

properties

IUPAC Name

methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(17)18-5)7-11(16)8-10/h6-8H,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWQXFHXYBUCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657333
Record name Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850689-27-9
Record name Methyl 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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